ULK-101 -

ULK-101

Catalog Number: EVT-3010515
CAS Number:
Molecular Formula: C22H16F4N4OS
Molecular Weight: 460.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

ULK-101 is a small molecule inhibitor specifically targeting the Unc-51-like kinase 1 (ULK1) and ULK2, which are critical components in the regulation of autophagy. This compound has gained attention due to its potential therapeutic applications in various diseases where autophagy plays a significant role, including cancer and neurodegenerative disorders. The development of ULK-101 arose from the need for selective inhibitors that could modulate autophagy without affecting other pathways.

Source: ULK-101 was developed through a series of chemical modifications and screening processes aimed at enhancing selectivity and potency against ULK1/2 kinases. Its efficacy and selectivity have been demonstrated in various preclinical studies.

Classification: ULK-101 is classified as a kinase inhibitor, specifically targeting serine/threonine kinases involved in autophagy regulation. It falls under the category of small molecule drugs due to its low molecular weight and ability to penetrate cells effectively.

Synthesis Analysis

The synthesis of ULK-101 involves several key steps that include:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo multiple reactions.
  2. Reactions Involved:
    • Formation of Key Intermediates: Various coupling reactions are employed to form key intermediates, which are subsequently modified.
    • Final Steps: The final product is obtained through purification techniques such as chromatography to ensure high purity levels.
  3. Technical Details: The synthesis pathway is optimized for yield and purity, utilizing techniques such as high-performance liquid chromatography (HPLC) for analysis and purification.
Molecular Structure Analysis

The molecular structure of ULK-101 can be described as follows:

  • Chemical Formula: C₁₄H₁₃ClF₂N₃O
  • Molecular Weight: Approximately 303.73 g/mol
  • Structural Features:
    • Contains a fluorobenzene moiety which contributes to its binding affinity.
    • The presence of a chlorinated aromatic ring enhances its pharmacological properties.

The three-dimensional structure has been analyzed using molecular dynamics simulations, revealing critical interactions with the ATP-binding site of ULK1/2 kinases, which are essential for its inhibitory action .

Chemical Reactions Analysis

ULK-101 primarily functions through competitive inhibition of ULK1/2 kinases. The chemical reactions involved include:

  1. Binding Interactions:
    • Hydrogen bonds formed between ULK-101 and specific amino acids in the kinase domain (e.g., Cys-88 and Lys-39) are crucial for its inhibitory effect .
  2. Inhibition Mechanism:
    • The compound binds to the ATP-binding pocket, preventing the phosphorylation of downstream substrates necessary for autophagy initiation.
  3. Assays Conducted: Various in vitro assays have confirmed the IC₅₀ values for ULK-101 against ULK1 and ULK2, demonstrating its potency .
Mechanism of Action

The mechanism by which ULK-101 exerts its effects involves:

  1. Inhibition of Autophagy: By inhibiting ULK1/2, ULK-101 disrupts the autophagic process, leading to decreased degradation of cellular components.
  2. Phosphorylation Dynamics: The compound alters the phosphorylation status of key substrates involved in autophagy, such as Atg13 and FIP200, thereby affecting their function .
  3. Data Insights: Studies show that ULK-101 significantly reduces the phosphorylation levels of these substrates in cellular models, confirming its role as an effective inhibitor .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a solid powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO), with limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with biological targets through non-covalent interactions primarily involving hydrogen bonds and hydrophobic interactions.

Relevant data from studies indicate that ULK-101 exhibits favorable pharmacokinetic properties, including adequate absorption and distribution characteristics .

Applications

ULK-101 has several scientific applications:

  1. Research Tool: Used extensively in studies investigating autophagy mechanisms and their implications in diseases.
  2. Therapeutic Potential: Investigated for its potential use in cancer therapy, where modulation of autophagy could enhance treatment efficacy.
  3. Neurodegenerative Diseases: Explored for benefits in conditions like Alzheimer's disease by regulating protein degradation pathways.
Introduction to ULK-101 in Autophagy Regulation

Role of ULK1/2 in Autophagy Initiation and Cancer Metabolism

ULK1 (Unc-51-like kinase 1) and its homolog ULK2 are serine/threonine kinases that serve as the most upstream regulators of autophagy initiation. They form a core complex with ATG13, FIP200, and ATG101, which integrates signals from key nutrient sensors like mTORC1 and AMPK [1] [9]. Under nutrient-rich conditions, mTORC1 phosphorylates ULK1 (Ser638/Ser758) and ATG13 (Ser258), suppressing autophagy. During starvation or metabolic stress, AMPK activates ULK1 by phosphorylating Ser555, triggering autophagosome formation [1] [3]. This pathway enables cancer cells—particularly those with KRAS mutations—to recycle cellular components and survive nutrient-deprived tumor microenvironments [2] [8]. Paradoxically, ULK1/2 activity can suppress tumorigenesis in early cancer stages by clearing damaged organelles, but promotes advanced cancer progression by sustaining metabolic adaptation [1] [5].

Rationale for Targeting ULK1/2 with Small-Molecule Inhibitors

Autophagy inhibition disrupts cancer cell survival under metabolic stress, making it an attractive anticancer strategy. However, conventional lysosome-targeting agents like chloroquine lack specificity and cause off-target effects. ULK1/2 represent "druggable" targets due to their kinase domains and position at the autophagy initiation apex [3] [5]. Genetic ablation of ULK1/2 impairs autophagosome formation and sensitizes tumors to nutrient stress or chemotherapy [2] [6]. Thus, selective small-molecule ULK1/2 inhibitors offer a promising approach to block autophagy precisely while minimizing systemic toxicity [5] [8].

Emergence of ULK-101 as a Selective Autophagy Modulator

ULK-101 is a next-generation ULK1/2 inhibitor developed to overcome limitations of earlier compounds like SBI-0206965. It exhibits superior potency (ULK1 IC50 = 1.6 nM) and kinase selectivity, positioning it as a valuable chemical probe and therapeutic candidate [2] [7]. Unlike non-selective autophagy inhibitors, ULK-101 specifically disrupts ULK1-mediated phosphorylation events, providing a targeted strategy to block autophagy in cancer cells dependent on this pathway [2] [6].

Properties

Product Name

ULK-101

IUPAC Name

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide

Molecular Formula

C22H16F4N4OS

Molecular Weight

460.4 g/mol

InChI

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1

InChI Key

PFZRXJIYAFANHP-IBGZPJMESA-N

SMILES

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F

Solubility

not available

Canonical SMILES

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F

Isomeric SMILES

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.